molecular formula C21H22ClNO4 B15109532 5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15109532
M. Wt: 387.9 g/mol
InChI Key: OHXCBQNFUOVBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chloro group, a hydroxy group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, introduction of the chloro and hydroxy groups, and the attachment of the benzyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one shares similarities with other indole derivatives, such as indomethacin and indole-3-acetic acid.
  • These compounds also contain an indole core and exhibit various biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-propan-2-yloxyphenyl)methyl]indol-2-one

InChI

InChI=1S/C21H22ClNO4/c1-13(2)27-19-7-5-4-6-15(19)12-23-18-9-8-16(22)10-17(18)21(26,20(23)25)11-14(3)24/h4-10,13,26H,11-12H2,1-3H3

InChI Key

OHXCBQNFUOVBLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.